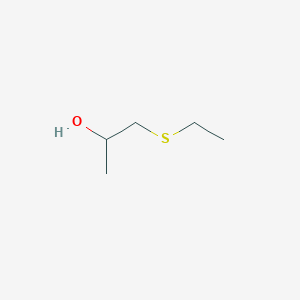

H-Gly-Gly-Met-OH

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto modelo para estudiar la química de los diterpenos y los mecanismos de reacción.

Biología: Se investiga por sus efectos sobre procesos celulares como la apoptosis y la proliferación celular.

Medicina: Se explora su potencial terapéutico en el tratamiento de enfermedades cardiovasculares, cáncer y afecciones inflamatorias.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos

Safety and Hazards

The safety data sheet for H-Gly-Gly-Met-OH suggests that if inhaled, the victim should be moved into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial resuscitation and consult a doctor immediately . Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

Direcciones Futuras

The current interest in the investigation of the interactions of Au3+ and Pt2+ ions with peptides and proteins arises from the potential antitumor effect of the corresponding coordination compounds . An understanding of the in vivo function and the mechanism of coordination of the mentioned metal ions with DNA also requires a systematic study of their coordination ability with competing peptides and proteins . Of particular interest in this respect is the donor ability of the thioether groups in the methionine side chains . For this reason, a study of the interaction of Au3+ with H-Gly-Met-Gly-OH as a model tripeptide has been initiated . This paper deals with a preliminary structural analysis of the pure ligand and its hydrochloride . The investigation of the second system is of interest due to the fact that the manner of complexation will depend on the pH of the medium . Moreover, as for coordination via the COO−-group, protonation of this functional group also changes the electronic structure and geometry of the peptide .

Mecanismo De Acción

Danshenxinkun A ejerce sus efectos a través de múltiples dianas y vías moleculares:

Salud cardiovascular: Mejora el flujo sanguíneo y reduce el estrés oxidativo, protegiendo así el corazón y los vasos sanguíneos.

Acciones antiinflamatorias: Modula las vías inflamatorias y reduce la producción de citocinas proinflamatorias.

Efectos anticancerígenos: Induce la apoptosis en las células cancerosas activando las caspasas e inhibiendo la proliferación celular

Análisis Bioquímico

Biochemical Properties

H-Gly-Gly-Met-OH plays a significant role in biochemical reactions, particularly in the context of peptide interactions and enzyme activity. This tripeptide can interact with various enzymes, such as peptidases, which are responsible for breaking down peptides into their constituent amino acids. Additionally, this compound can interact with proteins that have binding sites specific to methionine residues. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the stability and function of the peptide in biochemical systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this tripeptide can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression. For example, this compound may enhance or inhibit the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism. Additionally, the presence of methionine in the peptide can influence the methylation status of DNA and proteins, further impacting gene expression and cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This tripeptide can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For instance, this compound may inhibit the activity of certain peptidases by occupying their active sites, preventing the breakdown of other peptides. Conversely, it may activate other enzymes by inducing conformational changes that enhance their catalytic activity. These binding interactions are often mediated by hydrogen bonds, hydrophobic interactions, and electrostatic forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The stability of this tripeptide is influenced by factors such as pH, temperature, and the presence of proteolytic enzymes. Over time, this compound may degrade into its constituent amino acids, which can alter its effects on cellular function. Long-term studies in vitro and in vivo have shown that the degradation of this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this tripeptide may have minimal impact on cellular function, while at higher doses, it can exert more pronounced effects. For example, high doses of this compound may lead to toxic or adverse effects, such as oxidative stress or disruption of cellular homeostasis. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response in cellular processes. These dosage-dependent effects are crucial for understanding the therapeutic potential and safety profile of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid metabolism and peptide degradation. This tripeptide can be metabolized by enzymes such as peptidases, which cleave the peptide bonds to release glycine and methionine. Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic pathways. For instance, the presence of methionine can affect the synthesis of S-adenosylmethionine, a critical methyl donor in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This tripeptide can be taken up by cells via specific transporters or endocytosis, and it may interact with binding proteins that facilitate its distribution. The localization and accumulation of this compound within cells can influence its activity and function. For example, its interaction with methionine-binding proteins can affect its availability for biochemical reactions and cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This tripeptide may localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular function. The activity of this compound can be influenced by its localization, as different cellular compartments provide distinct microenvironments that affect its interactions with biomolecules .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de Danshenxinkun A implica la extracción del compuesto de las raíces de Salvia miltiorrhiza. Las raíces se suelen secar y luego se someten a extracción con etanol. El extracto etanólico se fracciona entre acetato de etilo y agua. La capa de acetato de etilo se separa entonces por cromatografía en columna de gel de sílice y cromatografía en capa fina preparativa para obtener Danshenxinkun A .

Métodos de producción industrial

La producción industrial de Danshenxinkun A sigue métodos de extracción y purificación similares, pero a mayor escala. El proceso implica el uso de grandes tanques de extracción y columnas de cromatografía industriales para aislar el compuesto de forma eficiente .

Análisis De Reacciones Químicas

Tipos de reacciones

Danshenxinkun A se somete a diversas reacciones químicas, incluyendo oxidación, reducción y conjugación. Estas reacciones están influenciadas por la presencia de ácidos fenólicos y diterpenos en su estructura.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio para oxidar Danshenxinkun A.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan para las reacciones de reducción.

Principales productos formados

Comparación Con Compuestos Similares

Danshenxinkun A se compara con otros compuestos similares aislados de Salvia miltiorrhiza, como:

- Tanshinona IIA

- 1,2-Dihidrotanshinona I

- Tanshinona I

- Criptotanshinona

- 15,16-Dihidrotanshinona I

Estos compuestos comparten estructuras y actividades biológicas similares, pero difieren en sus dianas moleculares específicas y su potencia. Danshenxinkun A es único debido a su estructura específica de diterpeno y sus distintos efectos biológicos .

Propiedades

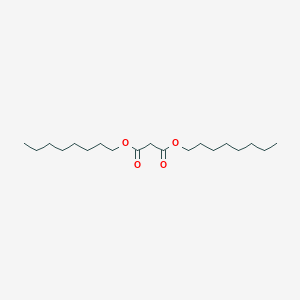

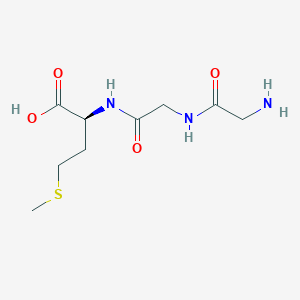

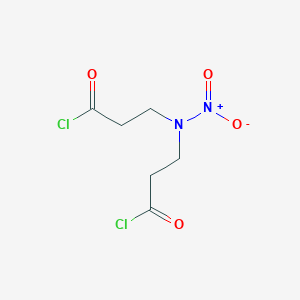

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4S/c1-17-3-2-6(9(15)16)12-8(14)5-11-7(13)4-10/h6H,2-5,10H2,1H3,(H,11,13)(H,12,14)(H,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCVIQJVRGXUSA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does H-Gly-Gly-Met-OH interact with metal ions like gold(III)? Does this differ from how other peptides, like those containing histidine, interact?

A1: Research indicates that this compound coordinates with gold(III) in a tridentate fashion, involving the sulfur atom of methionine and two nitrogen atoms from the peptide backbone. [] This results in the formation of a square-planar complex with a 1:1 metal-to-ligand ratio, where the fourth coordination site on gold(III) is occupied by a chloride ion. [] This differs from the interaction observed with histidine-containing peptides like H-His-Met-OH. In the latter, gold(III) coordinates through the sulfur of methionine and the imidazole nitrogen of histidine, forming a macrochelate ring. [] Thus, the presence of histidine alters the coordination mode and potentially influences the stability and properties of the resulting complexes.

Q2: Can this compound be used as a bridging ligand in the development of metal complexes with potential anti-cancer activity?

A2: While not directly addressed in the provided research, one study explores the DNA binding properties of bifunctional iridium(III)-platinum(II) complexes bridged by this compound. [] These complexes exhibit both intercalative binding via the iridium(III) unit and covalent binding through the platinum(II) center. [] While the specific role of this compound is not explicitly discussed, it acts as a linker, potentially influencing the overall flexibility and DNA binding affinity of the complex. This highlights the potential of this compound in designing multinuclear metal complexes with potential anti-cancer properties.

Q3: Beyond its interaction with metals, what other structural information is available about this compound?

A3: this compound has been studied in the context of its hydrogensquarate salt. [] This research utilized various techniques, including ¹H and ¹³C NMR, IR spectroscopy, and quantum chemical calculations, to characterize the structure. [] Findings revealed that the hydrogensquarate anion interacts strongly with the positively charged peptide through intermolecular hydrogen bonds. [] While this doesn't directly provide the molecular formula or weight, it showcases the ability of this compound to form stable salts and offers insights into its hydrogen bonding capabilities.

Q4: Are there any specific analytical techniques highlighted in the research that are particularly useful for studying this compound and its interactions?

A4: The provided research emphasizes the utility of various spectroscopic and spectrometric techniques for studying this compound and its metal complexes. For instance, UV/Vis and CD spectroscopy were crucial in investigating the DNA binding modes and affinities of the iridium(III)-platinum(II) complexes. [] Additionally, ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry (ESI-MS, HPLC-MS/MS) were instrumental in characterizing the structure and coordination behavior of this compound, especially in the context of its metal complexes and salt forms. [, ] These techniques provide complementary information about the structure, binding modes, and properties of this compound, highlighting their importance in studying this tripeptide.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

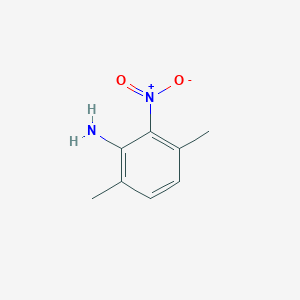

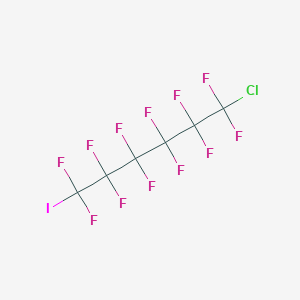

![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)